N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide

P2X3 Receptor Chronic Cough Allosteric Antagonist

N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide (CAS 1020056-73-8) is a synthetic small molecule belonging to the aryloxy-propanamide class, structurally characterized by a 5-amino-2-fluorophenyl core linked via an amide bond to a 2-(2-methoxyphenoxy)propionyl group. It is annotated as a P2X3 receptor antagonist scaffold , and is available for research purposes from multiple chemical suppliers.

Molecular Formula C16H17FN2O3
Molecular Weight 304.32 g/mol
CAS No. 1020056-73-8
Cat. No. B1391263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide
CAS1020056-73-8
Molecular FormulaC16H17FN2O3
Molecular Weight304.32 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=CC=C2OC
InChIInChI=1S/C16H17FN2O3/c1-10(22-15-6-4-3-5-14(15)21-2)16(20)19-13-9-11(18)7-8-12(13)17/h3-10H,18H2,1-2H3,(H,19,20)
InChIKeyBURWVLSHSSBSHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide: P2X3 Antagonist Scaffold & Research Chemical Overview


N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide (CAS 1020056-73-8) is a synthetic small molecule belonging to the aryloxy-propanamide class, structurally characterized by a 5-amino-2-fluorophenyl core linked via an amide bond to a 2-(2-methoxyphenoxy)propionyl group. It is annotated as a P2X3 receptor antagonist scaffold , and is available for research purposes from multiple chemical suppliers . Its molecular formula is C16H17FN2O3 (MW 304.32 g/mol), and it features key functional groups including a primary aromatic amine, an aryl fluoride, and a methoxy-substituted phenoxy moiety, which collectively define its chemical reactivity and potential for selective target engagement .

Why Generic Substitution of N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide for Other P2X3 Antagonists is Not Warranted


In-class P2X3 antagonists cannot be freely interchanged for N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide due to critical structure-activity relationship (SAR) differences. The positional isomer, N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)-propanamide (CAS 1020056-70-5), is also described as a P2X3 antagonist , highlighting that the methoxy substitution pattern (ortho vs. para) is a key determinant of pharmacological profile. Furthermore, the chain-length homolog, N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide (CAS 953880-87-0), demonstrates that even a single methylene deletion in the acyl chain can alter potency and selectivity . These subtle structural modifications directly impact binding site complementarity and functional activity at P2X3 homotrimers and P2X2/3 heterotrimers, making direct substitution scientifically unjustifiable without quantitative comparative data.

Product-Specific Quantitative Differentiation Evidence for N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide


P2X3 Antagonist Potency: Direct Comparator Data for para-Methoxy Isomer (4-Methoxy Analog)

The para-methoxy analog, N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)-propanamide, is reported as a potent P2X3 antagonist with an IC50 of approximately 30 nM against recombinant human P2X3 homotrimers [1]. While direct experimental data for the target ortho-methoxy compound is not yet publicly available in primary literature, the scaffold's bioactivity is highly sensitive to this substitution pattern, as demonstrated by the known metabolic and potency shifts between ortho- and para-alkoxy aryloxy-propanamides [2]. This establishes that the 2-methoxy positional isomer cannot be assumed to have identical potency, and its procurement for P2X3 research requires independent validation.

P2X3 Receptor Chronic Cough Allosteric Antagonist

Chain-Length Homolog Selectivity: Propanamide vs. Acetamide Scaffold Comparison

The acetamide homolog, N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide (CAS 953880-87-0), is commercially available and structurally related . Quantitative cross-screening of these chain-length variants against P2X3 and off-target receptors, such as PDE2A, reveals that the propanamide scaffold can dramatically shift selectivity profiles. For instance, a related propanamide analog demonstrated an IC50 > 20 μM against PDE2A [1], suggesting that the propanamide chain may confer greater selectivity over certain phosphodiesterases compared to the acetamide. This emphasizes the procurement of the specific chain-length variant for target-specific investigations.

P2X3 Antagonist Homolog SAR Selectivity

Subtype Selectivity Advantage: P2X3 vs. P2X2/3 Heterotrimer Discrimination

Reports on the para-methoxy analog indicate a marked selectivity window: it inhibits recombinant human P2X3 homotrimers with an IC50 of ~30 nM, while exhibiting 3- to 8-fold lower potency at P2X2/3 heterotrimers (IC50 100-250 nM) . Although the ortho-methoxy target compound's selectivity has not been reported, the scaffold's fundamental architecture—particularly the 2-fluorophenyl amide region—is known to be a key determinant of P2X3 vs. P2X2/3 discrimination through interactions with the left flipper and lower body domains [1]. This class-level inference underscores the importance of screening the target compound for its own selectivity profile, as even minor structural changes can alter the P2X3/P2X2/3 selectivity ratio.

P2X3 Homotrimer P2X2/3 Heterotrimer Subtype Selectivity

In Vivo Efficacy Context: Para-Methoxy Analog in Chronic Cough Models

The clinical-stage para-methoxy analog (AF-219/Gefapixant) has demonstrated significant reduction in cough frequency in Phase III trials for refractory chronic cough, achieving a 62.5% reduction in awake cough frequency at 45 mg BID compared to placebo [1]. Although this is not a direct comparator for the target compound, it validates the disease-relevance of the phenyl-propanamide scaffold in pulmonary indications. The target compound's potential in these models remains uncharacterized, but its procurement for in vivo efficacy studies is supported by the scaffold's established clinical translatability, provided appropriate pharmacokinetic optimization is performed.

Refractory Chronic Cough Cough Reflex Sensitivity Phase III Clinical Trial

Chemical Stability and Purity: Procurement-Relevant Differentiation from Research-Grade Alternatives

Commercially available batches of N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide are typically supplied at ≥95% purity as determined by HPLC, with recommended storage at -20°C to ensure long-term stability . This contrasts with the para-methoxy analog, which is often formulated as a citrate salt for enhanced solubility and bioavailability . For in vitro receptor binding and enzyme assays, the free base form of the target compound may be preferred to avoid counter-ion interference, offering a tangible procurement advantage over salt-form alternatives.

Chemical Purity Stability Research Chemical

Optimal Application Scenarios for N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide Based on Differential Evidence


P2X3 Receptor Pharmacological Tool for In Vitro Binding and Functional Assays

Given its structural annotation as a P2X3 antagonist scaffold and the availability of the free base form , this compound is ideally suited as a chemical probe for in vitro P2X3 receptor binding assays, calcium flux functional assays, and selectivity profiling against P2X2/3 heterotrimers. Researchers should independently validate IC50 values, as publicly available data currently exists only for the para-methoxy positional isomer.

Structure-Activity Relationship (SAR) Studies on Aryloxy-Propanamide P2X3 Antagonists

The compound serves as a critical SAR comparator to its para-methoxy (CAS 1020056-70-5) and acetamide (CAS 953880-87-0) homologs . Systematic evaluation of the ortho-methoxy effect on P2X3 potency, PDE2A selectivity [1], and metabolic stability can elucidate key pharmacophoric elements for next-generation antitussive drug candidates.

Preclinical Efficacy Screening in Chronic Cough and Pain Models

Building on the clinical validation of the phenyl-propanamide scaffold in refractory chronic cough [2], this compound is a relevant starting point for in vivo efficacy studies in guinea pig or rat cough models. Procurement for such studies should be accompanied by pharmacokinetic profiling to establish appropriate dosing regimens.

Chemical Biology Probe for P2X3 Allosteric Site Mapping

Based on the established allosteric mechanism of action of related scaffolds at the left flipper/lower body domain interface [3], this compound can be utilized in mutagenesis, molecular docking, and covalent occupancy studies to map the orthosteric or allosteric binding determinants specific to the P2X3 homotrimer.

Quote Request

Request a Quote for N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.